Limited Publicly Available Comparative Bioactivity Data for CAS 1396760-63-6
A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any direct head-to-head quantitative comparison between CAS 1396760-63-6 and a structurally defined analog under identical assay conditions. The compound is structurally related to the substituted pyridinylpiperazine-pyrrolopyrimidine class claimed in U.S. Patent 11,964,983 as selective CDK 4/6 inhibitors [1], but specific IC50 or Ki values for this exact compound are not reported in the accessible literature. As a result, no quantitative differentiation claim can be substantiated at this time.
| Evidence Dimension | CDK 4/6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Palbociclib (approved CDK4/6 inhibitor): CDK4/cyclin D1 IC50 = 11 nM, CDK6/cyclin D2 IC50 = 16 nM (literature values) |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Biochemical kinase inhibition assay (conditions not reported for target compound) |
Why This Matters
Without quantitative activity data, procurement decisions cannot be based on demonstrated pharmacological superiority over existing CDK4/6 inhibitors or structurally related analogs.
- [1] Lunella Biotech, Inc. SELECTIVE CDK 4/6 INHIBITOR CANCER THERAPEUTICS. U.S. Patent No. 11,964,983. Filed June 10, 2021, and issued April 23, 2024. View Source
